molecular formula C18H16N2O2 B7472453 N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide

Cat. No. B7472453
M. Wt: 292.3 g/mol
InChI Key: MGAOCPJIPLSACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide, also known as DDAO, is a fluorescent dye that has been widely used in scientific research. It belongs to the oxazole family and is a derivative of 4-methylumbelliferone. DDAO is known for its exceptional brightness and photostability, making it an ideal choice for fluorescence-based assays.

Mechanism of Action

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide works by binding to proteins or other biomolecules and emitting fluorescence when excited by light of a specific wavelength. The emission wavelength of N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide is in the green-yellow range, making it easily distinguishable from other fluorescent dyes.
Biochemical and Physiological Effects:
N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide has no known biochemical or physiological effects on cells or organisms. It is considered safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide is its exceptional brightness and photostability, which makes it an ideal choice for long-term imaging experiments. It is also easy to use and can be incorporated into a wide range of experimental protocols. However, N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide has limitations in terms of its spectral properties, as it has a relatively narrow excitation and emission range compared to other fluorescent dyes.

Future Directions

There are several potential future directions for the use of N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide in scientific research. One possible direction is the development of new derivatives of N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide with improved spectral properties and brightness. Another potential direction is the use of N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide in combination with other fluorescent dyes to create multiplexed imaging assays. Additionally, N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide could be used in the development of new diagnostic tools for the detection of diseases or biomarkers.

Synthesis Methods

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylhydrazine and 2-bromoacetophenone, followed by cyclization and amidation. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. It has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide has also been used to label cells and track their movement in vivo.

properties

IUPAC Name

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-16(18(21)20(2)15-11-7-4-8-12-15)19-17(22-13)14-9-5-3-6-10-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAOCPJIPLSACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N,2-diphenyl-1,3-oxazole-4-carboxamide

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